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Introduction

Vilaprisan (BAY-1002670) is a novel, orally active, and highly potent selective progesterone

receptor modulator (SPRM) that was under development by Bayer AG for the treatment of

uterine fibroids and endometriosis.[1][2] As a synthetic steroidal compound, Vilaprisan was

designed to exhibit strong antagonistic effects on the progesterone receptor (PR), a key driver

in the pathophysiology of these gynecological conditions.[3][4] This technical guide provides a

comprehensive overview of the discovery, mechanism of action, preclinical and clinical

development, and eventual discontinuation of Vilaprisan, presenting key data and

methodologies for the scientific community.

Discovery and Rationale
The development of Vilaprisan was rooted in the established role of progesterone in promoting

the growth of uterine fibroids and the progression of endometriosis.[4] The therapeutic strategy

was to antagonize the effects of progesterone to manage these conditions. The discovery

program for Vilaprisan aimed to improve upon earlier generations of SPRMs by creating a

compound with high potency, selectivity for the progesterone receptor, and a favorable safety

profile, particularly concerning liver function, which had been a concern with other SPRMs.

Vilaprisan was identified as a promising candidate due to its strong PR binding affinity and

antagonistic activity, with minimal interaction with other steroid receptors.
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Mechanism of Action
Vilaprisan functions as a competitive antagonist of the progesterone receptor. Progesterone,

by binding to its intracellular receptor, modulates the transcription of target genes that regulate

cell proliferation and survival. Vilaprisan, by occupying the ligand-binding site of the

progesterone receptor, prevents the conformational changes necessary for receptor activation

and subsequent downstream signaling. This blockade of progesterone-mediated signaling

leads to an anti-proliferative effect on uterine fibroid and endometrial cells, inducing a reduction

in fibroid volume and a decrease in menstrual bleeding.

Vilaprisan's Mechanism of Action on the Progesterone Receptor Signaling Pathway.

Preclinical Development
In Vitro Studies
Vilaprisan's activity was characterized through a series of in vitro assays to determine its

binding affinity and functional activity at the progesterone receptor and other steroid receptors.

Table 1: In Vitro Activity of Vilaprisan

Assay Receptor
Vilaprisan IC50
(nM)

Reference
Compound

Reference
IC50 (nM)

Transactivation

Assay

Progesterone

Receptor A
0.09 Mifepristone 0.023

Progesterone

Receptor B
0.095 Mifepristone 0.02

Glucocorticoid

Receptor
957 Mifepristone 6

Androgen

Receptor
47 Hydroxyflutamide 21

Estrogen

Receptor α
No effect Fulvestrant 2.0

Estrogen

Receptor β
No effect Fulvestrant 2.7
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Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective

Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview.

Competitive Binding Assay: The affinity of Vilaprisan for the progesterone receptor was

determined using a competitive binding assay. This assay typically involves incubating a

source of the receptor with a radiolabeled progestin (e.g., [3H]-progesterone) and varying

concentrations of the test compound (Vilaprisan). The concentration of Vilaprisan that

inhibits 50% of the binding of the radiolabeled ligand is determined as the IC50 value.

Transactivation Assay: The functional activity of Vilaprisan as a progesterone receptor

antagonist was assessed using a transactivation assay. This cell-based assay utilizes a

reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter.

Cells are co-transfected with a progesterone receptor expression vector and the reporter

construct. The ability of Vilaprisan to inhibit progesterone-induced reporter gene expression

is measured, and the IC50 value is calculated.

In Vivo Studies
The in vivo efficacy of Vilaprisan was evaluated in established animal models of progesterone

action and uterine fibroids.

Table 2: In Vivo Preclinical Efficacy of Vilaprisan

Model Species Endpoint Vilaprisan Efficacy

Endometrial

Transformation
Rabbit

Inhibition of

progesterone-induced

endometrial

differentiation

Demonstrated potent

inhibitory activity

Pregnancy

Termination
Rat

Complete termination

of pregnancy

Effective at 0.5

mg/kg/day

Human Uterine

Fibroid Xenograft
Immunodeficient Mice

Reduction in tumor

growth

Significant dose-

dependent reduction

Endometrial Transformation Assay (McPhail Test): This assay in rabbits assesses the anti-

progestogenic activity of a compound. Immature female rabbits are primed with estrogen to
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induce endometrial proliferation. Subsequently, they are treated with progesterone to induce

secretory changes in the endometrium, with or without the test compound. The endometrium

is then histologically examined to assess the degree of inhibition of the progesterone effect.

Human Uterine Fibroid Xenograft Model: This model involves the subcutaneous implantation

of human uterine fibroid tissue into immunodeficient mice (e.g., NOD/SCID). The mice are

supplemented with estrogen and progesterone to support the growth of the xenografts. The

effect of Vilaprisan on tumor volume is then monitored over time.

Clinical Development
Vilaprisan progressed through a comprehensive clinical development program, known as the

ASTEROID (Assess Safety and Efficacy of Vilaprisan in Subjects with UTERine FibrOIDs)

trials, for the treatment of uterine fibroids.

Phase I
(Healthy Volunteers)

Phase II
(ASTEROID 1 & 2)

(Patients)

Safety & Tolerability,
Pharmacokinetics Phase III

(ASTEROID 3, 4, 8)
(Patients)

Dose-Ranging,
Efficacy & Safety Program

Termination

Long-term Toxicology
Findings in Rodents

Click to download full resolution via product page

Clinical Development and Termination Workflow of Vilaprisan.

Pharmacokinetics and Metabolism
Clinical studies in healthy volunteers and patients with uterine fibroids characterized the

pharmacokinetic profile of Vilaprisan.

Table 3: Pharmacokinetic Parameters of Vilaprisan
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Parameter Value

Absorption Rapidly absorbed, Tmax ~1-2 hours

Bioavailability Almost complete

Exposure Dose-proportional

Metabolism Primarily hepatic, mainly via CYP3A4

Elimination Half-life Approximately 31-38 hours

Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective

Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview.

Phase I Studies: These studies were conducted in healthy postmenopausal women to

assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses

of Vilaprisan. Blood samples were collected at various time points to determine plasma

concentrations of Vilaprisan and its metabolites.

Drug-Drug Interaction Studies: The potential for drug-drug interactions was investigated by

co-administering Vilaprisan with potent inhibitors of CYP3A4 (e.g., itraconazole), which was

found to significantly increase Vilaprisan exposure.

Clinical Efficacy and Safety
Phase II and III clinical trials evaluated the efficacy and safety of Vilaprisan in women with

symptomatic uterine fibroids.

Table 4: Key Efficacy Outcomes from ASTEROID Clinical Trials
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Trial Dose Primary Endpoint Key Results

ASTEROID 1 (Phase

IIb)

0.5, 1.0, 2.0, 4.0

mg/day

Absence of

bleeding/spotting at

12 weeks

30%, 56%, 54%, and

60% of patients,

respectively, vs. 1.7%

with placebo

Reduction in fibroid

volume
Up to 41% reduction

ASTEROID 2 (Phase

IIb)
2.0 mg/day

Absence of

bleeding/spotting at

12 weeks

62.9% of patients vs.

0% with placebo

Reduction in fibroid

volume

29.9% reduction vs.

6.3% increase with

placebo

ASTEROID 3 (Phase

III)
2.0 mg/day

Amenorrhea at 12

weeks

83.3% of patients vs.

0% with placebo

Data sourced from various ASTEROID trial publications.

ASTEROID Trial Design: The ASTEROID trials were randomized, double-blind, placebo-

controlled, multicenter studies. Patients with symptomatic uterine fibroids and heavy

menstrual bleeding were randomized to receive daily oral Vilaprisan at various doses or a

placebo. The primary efficacy endpoint was typically the rate of amenorrhea (absence of

bleeding). Secondary endpoints included the reduction in menstrual blood loss, change in

fibroid volume (assessed by ultrasound or MRI), and patient-reported outcomes. Endometrial

safety was monitored through biopsies.

Discontinuation of Clinical Development
In December 2018, Bayer announced the halt of patient enrollment in the ongoing Vilaprisan
clinical trials. This decision was based on findings from long-term preclinical toxicology studies

in rodents that revealed abnormalities in the adrenals, uterus, and skin after prolonged

exposure. Although these findings were not observed in human trials, the clinical development

program was ultimately terminated as a precautionary measure.
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Conclusion
Vilaprisan (BAY-1002670) represented a promising therapeutic candidate for the treatment of

uterine fibroids and endometriosis, demonstrating high potency and selectivity for the

progesterone receptor in preclinical studies and significant efficacy in reducing bleeding and

fibroid volume in clinical trials. However, the emergence of adverse findings in long-term animal

toxicology studies led to the discontinuation of its development. The comprehensive data

gathered throughout the Vilaprisan program provide valuable insights for the future

development of selective progesterone receptor modulators and the broader field of

gynecological drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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